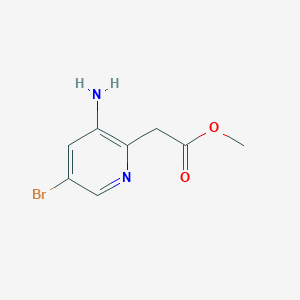
N4-Ac-C-(S)-GNA phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N4-Ac-C-(S)-GNA phosphoramidite typically involves the protection of a nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . The common method involves treatment with phosphorodiamidite, followed by purification through column chromatography on silica gel .
Industrial Production Methods
Industrial production of nucleoside phosphoramidites, including this compound, involves large-scale synthesis using automated oligo synthesizers. These synthesizers complete sequential chemical reactions to produce nucleotide chains of synthetic oligos . The process ensures batch-to-batch consistency and minimal levels of reactive impurities .
Chemical Reactions Analysis
Types of Reactions
N4-Ac-C-(S)-GNA phosphoramidite undergoes various chemical reactions, including:
Oxidation: Conversion of phosphite triester to phosphate triester.
Reduction: Reduction of the cyanoethyl group.
Substitution: Substitution reactions involving the acetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Iodine in water/pyridine.
Reducing agents: Sodium borohydride.
Substitution reagents: Ammonia or amines.
Major Products Formed
The major products formed from these reactions include oligonucleotides with modified bases, which are used in various diagnostic and therapeutic applications .
Scientific Research Applications
N4-Ac-C-(S)-GNA phosphoramidite is widely used in scientific research, including:
Chemistry: Synthesis of modified oligonucleotides for structural and mutagenesis studies.
Biology: Study of gene regulation and cellular functions through RNA modifications.
Medicine: Development of antisense oligonucleotides and siRNAs for therapeutic applications.
Industry: Production of diagnostic assays and oligo therapeutics.
Mechanism of Action
The mechanism of action of N4-Ac-C-(S)-GNA phosphoramidite involves its incorporation into synthetic oligonucleotides. These modified oligonucleotides can interact with specific molecular targets, such as messenger RNAs, to regulate gene expression and translation . The acetylation of RNA, for example, impacts RNA stability and translation efficiency .
Comparison with Similar Compounds
Similar Compounds
N4-Ac-N4-Et-dC-CE Phosphoramidite: Similar in structure but with an additional ethyl group.
DMT-dC (Ac)-CE-Phosphoramidite: Another acetylated nucleoside phosphoramidite.
Uniqueness
N4-Ac-C-(S)-GNA phosphoramidite is unique due to its specific acetylation, which provides distinct chemical properties and biological functions. Its ability to be incorporated into synthetic oligonucleotides makes it valuable for various research and therapeutic applications .
Properties
Molecular Formula |
C39H48N5O7P |
|---|---|
Molecular Weight |
729.8 g/mol |
IUPAC Name |
N-[1-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C39H48N5O7P/c1-28(2)44(29(3)4)52(50-25-11-23-40)51-36(26-43-24-22-37(41-30(5)45)42-38(43)46)27-49-39(31-12-9-8-10-13-31,32-14-18-34(47-6)19-15-32)33-16-20-35(48-7)21-17-33/h8-10,12-22,24,28-29,36H,11,25-27H2,1-7H3,(H,41,42,45,46)/t36-,52?/m0/s1 |
InChI Key |
GJBIWQXFRRQYML-RRUDDRBXSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H](CN1C=CC(=NC1=O)NC(=O)C)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC(CN1C=CC(=NC1=O)NC(=O)C)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



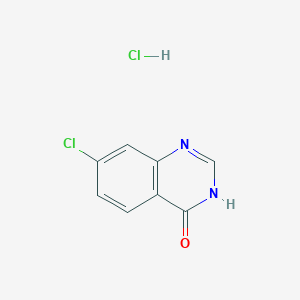
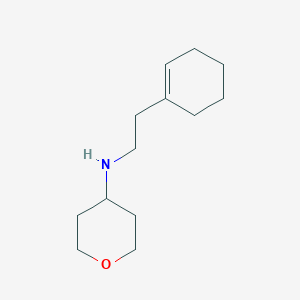
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
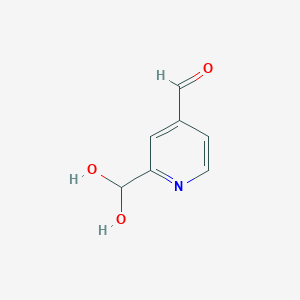
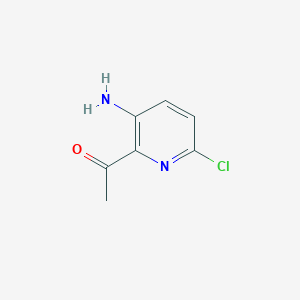
![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)
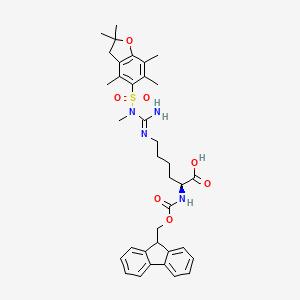

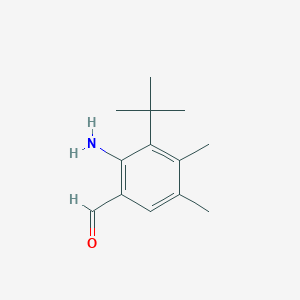
![5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13657060.png)
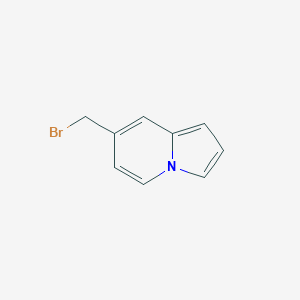
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13657066.png)
